Bienvenue dans la boutique en ligne BenchChem!

L759633

Cannabinoid Pharmacology Receptor Binding Assays Functional cAMP Assays

L759633 (CAS 174627-50-0) is a synthetic classical cannabinoid belonging to the 1-methoxy-Δ8-THC derivative class, developed as a potent and selective agonist for the cannabinoid receptor 2 (CB2). It was synthesized at Merck as part of a series exploring structure-activity relationships for CB2 selectivity.

Molecular Formula C26H40O2
Molecular Weight 384.6 g/mol
Cat. No. B1674086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL759633
SynonymsL-759,633;  L 759,633;  L759633.
Molecular FormulaC26H40O2
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC
InChIInChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1
InChIKeySUFMHSFGODDLKI-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L759633 CB2 Cannabinoid Receptor Agonist for Selective Pharmacology Research


L759633 (CAS 174627-50-0) is a synthetic classical cannabinoid belonging to the 1-methoxy-Δ8-THC derivative class, developed as a potent and selective agonist for the cannabinoid receptor 2 (CB2) [1]. It was synthesized at Merck as part of a series exploring structure-activity relationships for CB2 selectivity [2]. In radioligand binding assays using membranes from CHO cells stably transfected with human CB1 or CB2 receptors, L759633 exhibits a Ki of 6.4 nM for CB2 and 1043 nM for CB1, yielding a CB2/CB1 affinity ratio of 163 [1]. Functionally, it potently inhibits forskolin-stimulated cyclic AMP production in CB2-transfected cells with an EC50 of 8.1 nM, while displaying minimal activity at CB1 (EC50 > 1000 nM, CB1/CB2 EC50 ratio > 1000) [1].

Why L759633's CB2 Selectivity Profile Cannot Be Assumed with Other CB2 Agonists


CB2-selective agonists are not interchangeable due to significant variability in their affinity ratios, functional potency, and signaling bias [1]. While many compounds are marketed as 'CB2-selective,' their actual selectivity margins differ dramatically—ranging from ~200-fold (JWH-133) to >440-fold (L759656) to >10,000-fold (HU-308)—and these values are highly assay-dependent [2]. Furthermore, a 2016 functional selectivity screen demonstrated that classical cannabinoids like L759633 exhibit distinct signaling profiles compared to non-classical cannabinoids (e.g., HU-308) and aminoalkylindoles, meaning that even compounds with similar binding affinities can produce divergent biological outcomes [3]. Selecting L759633 specifically requires validation of its unique quantitative profile against the closest structural and functional analogs.

Quantitative Differentiation of L759633 Against Key CB2 Agonist Comparators


L759633 vs. L759656: Structural Analogs with Divergent CB2 Affinity and Functional Potency

L759633 and L759656 are both 1-methoxy-Δ8-THC derivatives synthesized at Merck, yet they display significant quantitative differences. In the same study, L759633 exhibited a CB2 Ki of 6.4 nM and a CB2/CB1 affinity ratio of 163, whereas L759656 showed a CB2 Ki of 4.2 nM and a higher CB2/CB1 ratio of 414 [1]. Functionally, L759633 inhibited forskolin-stimulated cAMP production in CB2-transfected cells with an EC50 of 8.1 nM, compared to 3.1 nM for L759656, resulting in CB1/CB2 EC50 ratios of >1000 and >3000, respectively [1].

Cannabinoid Pharmacology Receptor Binding Assays Functional cAMP Assays

L759633 vs. JWH-133: Comparable CB2 Affinity but Distinct Structural Classes and Selectivity Margins

JWH-133 (1-deoxy-3-(1',1'-dimethylbutyl)-Δ8-THC) is a widely used CB2 agonist with a reported CB2 Ki of 3.4 nM and ~200-fold selectivity for CB2 over CB1 [1]. L759633 shows comparable CB2 affinity (Ki = 6.4 nM) but slightly lower selectivity (163-fold) [2]. Although both are classical cannabinoids, JWH-133 lacks the 1-methoxy group present in L759633, which may influence functional bias and metabolic stability.

Cannabinoid Pharmacology CB2 Agonist Comparison Receptor Selectivity

L759633 vs. HU-308: Functional Selectivity Divergence at CB2 Canonical Pathway

A 2016 functional selectivity screen directly compared L759633 and HU-308 in a cyclase assay measuring inhibition of adenylyl cyclase. The classical cannabinoid L759633 failed to significantly affect cAMP levels in this assay system, whereas the non-classical cannabinoid HU-308 acted as a potent agonist with an EC50 of 30 nM [1]. This divergence occurs despite both compounds being classified as CB2-selective agonists.

Functional Selectivity Biased Signaling cAMP Inhibition

L759633 vs. AM630: Agonist vs. Inverse Agonist Pharmacology at CB2

AM630 is a CB2-selective ligand that functions as an inverse agonist, whereas L759633 is a CB2-selective agonist [1]. In the same study, AM630 exhibited a CB2 Ki of 31.2 nM and a CB2/CB1 affinity ratio of 165, similar to L759633's selectivity (163) but with ~5-fold lower CB2 affinity [1]. Functionally, AM630 inhibited [35S]-GTPγS binding (EC50 = 76.6 nM) and enhanced forskolin-stimulated cAMP production (5.2-fold at 1 µM), opposite to L759633's inhibitory effect [1].

CB2 Pharmacology Inverse Agonism Ligand Classification

Optimal Research Applications for L759633 Based on Quantified Selectivity and Functional Profile


Comparative Studies of Classical vs. Non-Classical Cannabinoid CB2 Signaling Bias

L759633 serves as a critical comparator for understanding functional selectivity at CB2 receptors. As demonstrated in direct head-to-head assays, L759633 fails to significantly affect cAMP levels in certain cyclase assays, whereas HU-308 acts as a potent agonist (EC50 = 30 nM) [1]. This divergence makes L759633 an essential tool for dissecting ligand-specific signaling pathways and for validating biased agonism hypotheses in CB2 pharmacology [1].

In Vitro Oncology Research Requiring Selective CB2 Activation with Defined Potency

L759633 has been employed in cancer cell line studies to investigate CB2-mediated anti-proliferative and pro-apoptotic effects. In a 2022 study, L759633 suppressed cell proliferation, inhibited clonogenicity, and induced apoptosis in pancreatic (PANC1) and breast (MDA-MB-231) cancer cells in a dose-dependent manner, upregulating Bax and downregulating Bcl-2 expression [2]. This established in vitro anticancer activity supports its use as a tool compound for CB2-targeted oncology research where a well-characterized, selective agonist is required [2].

Validation of CB2 Receptor Involvement in Immunomodulation with Minimized CB1 Interference

L759633's >1000-fold functional selectivity for CB2 over CB1 (EC50 ratio) makes it an ideal candidate for studies requiring clean pharmacological dissection of CB2-mediated immune effects without confounding CB1 psychoactivity [3]. Its high selectivity ensures that observed immunomodulatory outcomes can be attributed specifically to CB2 activation, which is critical for target validation in inflammatory and autoimmune disease models [3].

SAR Studies of 1-Methoxy-Δ8-THC Derivatives for CB2 Ligand Optimization

L759633 is a key reference compound for structure-activity relationship (SAR) investigations of classical cannabinoid derivatives. Its quantitative binding (CB2 Ki = 6.4 nM, selectivity = 163) and functional data (EC50 = 8.1 nM) provide a baseline for evaluating the impact of structural modifications, such as C3 side chain variation (as seen with L759656) or the presence/absence of the 1-methoxy group (as seen with JWH-133) [3]. Researchers developing next-generation CB2 ligands use L759633 as a benchmark for affinity, selectivity, and efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L759633

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.